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molecular formula C6H9NO2 B009921 (3,5-Dimethyl-4-isoxazolyl)methanol CAS No. 19788-36-4

(3,5-Dimethyl-4-isoxazolyl)methanol

Cat. No. B009921
M. Wt: 127.14 g/mol
InChI Key: JISPGFYJPXGNBY-UHFFFAOYSA-N
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Patent
US05002960

Procedure details

To a suspension of 23.53 g of lithium aluminum hydride in 600 ml of ether was added dropwise 64 g of 4-carbethoxy-3,5-dimethylisoxazole in 100 ml of ether at a rate so that gentle reflux occurred. The addition was complete in about two hours, and the mixture was stirred overnight under nitrogen. A saturated solution of sodium sulfate was added dropwise under nitrogen until the excess lithium aluminum hydride was decomposed. The resulting suspension was filtered and the filtrate concentrated to an oil which was distilled to give 36.4 g of 3,5-dimethyl-4-hydroxymethylisoxazole, b.p. 130°-140° C. (0.1 mm).
Quantity
23.53 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:12]1[C:13]([CH3:18])=[N:14][O:15][C:16]=1[CH3:17])(OCC)=[O:8].S([O-])([O-])(=O)=O.[Na+].[Na+]>CCOCC>[CH3:18][C:13]1[C:12]([CH2:7][OH:8])=[C:16]([CH3:17])[O:15][N:14]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
23.53 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
64 g
Type
reactant
Smiles
C(=O)(OCC)C=1C(=NOC1C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
that gentle reflux
ADDITION
Type
ADDITION
Details
The addition
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NOC(=C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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